molecular formula C15H17N3O2S2 B2664243 1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-97-2

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2664243
CAS No.: 864916-97-2
M. Wt: 335.44
InChI Key: BXUCKFJEOMENNI-UHFFFAOYSA-N
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Description

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

1-Morpholino-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a compound involved in the synthesis of various derivatives with potential biological activities. Research has focused on the synthesis and evaluation of these derivatives for their antinociceptive, antibacterial, antituberculosis, and cytotoxic activities. For instance, derivatives of 1,3,4-thiadiazole have been explored for their analgesic, anti-inflammatory, antibacterial, and antituberculosis properties. These activities are attributed to the structural features of the thiadiazole ring and its substitutions, which have been found to possess significant pharmacological properties.

  • Antinociceptive Activity : The synthesis of 1,3,4-thiadiazole derivatives has shown promising results in analgesic and anti-inflammatory studies. These compounds are investigated for their potential to provide new analgesic solutions devoid of the side effects typical of opioid agonists and nonsteroidal anti-inflammatory drugs (Önkol et al., 2004).

  • Antibacterial and Antituberculosis Activities : The antibacterial activity of novel synthesized pyrazole derivatives, including structures related to this compound, has been explored. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives displaying potent antituberculosis activity as well (Khumar et al., 2018); (Chitra et al., 2011).

  • Cytotoxicity Studies : The evaluation of cytotoxic effects against cell lines, such as mouse fibroblasts, has been conducted to determine the safety profile of these compounds. Some synthesized derivatives exhibited no toxic effects, indicating their potential for further development in drug discovery processes (Chitra et al., 2011).

Chemical Synthesis and Molecular Docking Studies

The chemical synthesis of this compound derivatives involves various strategies, including cyclization reactions, Mannich reactions, and microwave-assisted synthesis. These methods aim to enhance the yield and efficiency of producing biologically active compounds. Furthermore, molecular docking studies are utilized to predict the binding affinity and interactions of these compounds with target proteins, providing insights into their mechanism of action at the molecular level.

  • Molecular Docking and Synthesis : Studies on pyrazole derivatives have highlighted the use of molecular docking to explore the interactions with bacterial proteins, aiding in the design of compounds with enhanced antibacterial activity (Khumar et al., 2018).

  • Microwave-Assisted Synthesis : The use of microwave-assisted synthesis for the production of Mannich bases from 4-hydroxyacetophenone demonstrates an efficient and environmentally friendly approach to synthesizing this compound derivatives (Aljohani et al., 2019).

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-11-2-4-12(5-3-11)14-16-15(22-17-14)21-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUCKFJEOMENNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.